molecular formula C18H18N4O3 B3015396 2-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1448061-18-4

2-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B3015396
CAS No.: 1448061-18-4
M. Wt: 338.367
InChI Key: QXHNZSPTYGFNSS-UHFFFAOYSA-N
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Description

2-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a heterocyclic compound featuring a nicotinonitrile core linked via an ether bond to a piperidin-4-yl group. This piperidine moiety is further substituted with a 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl group.

Properties

IUPAC Name

2-[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-21-9-3-5-15(17(21)23)18(24)22-10-6-14(7-11-22)25-16-13(12-19)4-2-8-20-16/h2-5,8-9,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHNZSPTYGFNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a nicotinonitrile moiety through an ether bond with a dihydropyridine derivative. Its structural complexity suggests multiple sites for biological interaction.

Key Structural Components

ComponentDescription
PiperidineA six-membered ring containing one nitrogen atom.
NicotinonitrileA pyridine derivative with a nitrile group.
DihydropyridineA five-membered ring with a carbonyl group.

Antiproliferative Activity

Research indicates that compounds similar to the one exhibit antiproliferative properties , particularly against various cancer cell lines. The presence of the dihydropyridine structure has been linked to enhanced cellular uptake and interaction with biological membranes, which may facilitate its therapeutic effects.

IC50 Values

The effectiveness of such compounds is often measured by their IC50 values , which indicate the concentration required to inhibit cell growth by 50%. For instance, derivatives of pyridine have shown IC50 values ranging from nanomolar to micromolar concentrations in different cancer cell lines:

Compound ExampleCell LineIC50 Value (μM)
Compound AMDA-MB-2310.0046
Compound BHeLa0.058
Compound CPC30.021

Mechanism Insights

The biological activity is hypothesized to involve:

  • Inhibition of key cellular pathways associated with cancer proliferation.
  • Interaction with DNA or RNA , potentially altering transcriptional activity.
  • Modulation of enzyme activity involved in metabolic pathways.

Study 1: Anticancer Activity

A study published in MDPI explored the antiproliferative effects of pyridine derivatives on various cancer cell lines, noting that modifications to the structure significantly influenced their potency. The incorporation of hydroxyl groups was found to enhance activity against HeLa and MCF-7 cells, suggesting that similar modifications in the target compound could yield favorable results .

Study 2: Mechanistic Studies

Another investigation focused on the mechanistic pathways through which these compounds exert their effects. It was observed that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing biological activity:

  • The introduction of electron-withdrawing groups (like -NO2) generally increases antiproliferative potency.
  • Hydrophobic interactions play a crucial role in membrane permeability and subsequent cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile with related compounds in terms of structural features, pharmacological activity, and physicochemical properties.

Structural Analogues with Piperidine and Dihydropyridine Moieties

2-((1-(2-(N-(4-Chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic Acid Phosphoric Acid Salt Key Features: Replaces the nicotinonitrile group with a benzo[d][1,3]dioxole-carboxamido substituent. The phosphoric acid salt enhances solubility. Pharmacological Activity: Demonstrated antiplatelet effects via inhibition of platelet aggregation, with improved pharmacokinetic properties (e.g., extended plasma half-life) compared to beraprost sodium . Molecular Weight: Not explicitly stated but inferred to be higher due to the benzo[d][1,3]dioxole and phosphoric acid groups.

5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide Compound with 4-Methylmorpholine Key Features: Includes a mercapto (-SH) group and a 4-methylmorpholine co-former. Pharmacological Activity: Likely targets redox-sensitive pathways due to the thiol group, though specific data are absent in the evidence . Molecular Formula: C24H27N5O2S (linear formula provided in ).

1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile Key Features: Substitutes the piperidin-4-yl ether with a butyl chain and adds a hydroxyl group at position 4. Molecular Formula: C11H14N2O2; Molecular Weight: 206.24 g/mol .

Functional Group Analysis

  • Nicotinonitrile vs. Benzo[d][1,3]dioxole: The nicotinonitrile group in the target compound may enhance binding to nicotinic acetylcholine receptors or kinases, whereas the benzo[d][1,3]dioxole in Compound 2.1 improves metabolic stability .
  • Piperidin-4-yl Ether vs. Butyl Chain : The piperidin-4-yl ether in the target compound likely improves solubility and bioavailability compared to the lipophilic butyl chain in Compound 2.3 .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Structural Features Pharmacological Activity Reference
This compound C18H17N3O3 (inferred) Nicotinonitrile, piperidin-4-yl ether, dihydropyridine Undocumented (structural inference)
2-((1-(2-(N-(4-Chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic Acid C23H24ClNO6 (inferred) Benzo[d][1,3]dioxole, phosphoric acid salt Antiplatelet aggregation inhibitor
1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile C11H14N2O2 Butyl chain, hydroxyl group Undocumented (safety concerns)

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